molecular formula C11H13FN2O3 B2533111 N'-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE CAS No. 338993-37-6

N'-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Cat. No.: B2533111
CAS No.: 338993-37-6
M. Wt: 240.234
InChI Key: XOWIIDYIHTUQMY-UHFFFAOYSA-N
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Description

N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is an organic compound characterized by the presence of a fluorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 3-chloropropanol.

    Formation of Intermediate: The 2-fluoroaniline reacts with 3-chloropropanol under basic conditions to form an intermediate.

    Amidation Reaction: The intermediate undergoes an amidation reaction with ethylenediamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N’-(2-CHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
  • N’-(2-BROMOPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
  • N’-(2-METHOXYPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Comparison:

  • Uniqueness: The presence of the fluorine atom in N’-(2-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: Fluorine’s electronegativity can affect the compound’s stability and reactivity compared to its chloro, bromo, and methoxy analogs.
  • Applications: The specific properties of the fluorinated compound may make it more suitable for certain applications, such as in medicinal chemistry, where fluorine’s influence on metabolic stability and bioavailability is advantageous.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-4-1-2-5-9(8)14-11(17)10(16)13-6-3-7-15/h1-2,4-5,15H,3,6-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWIIDYIHTUQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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